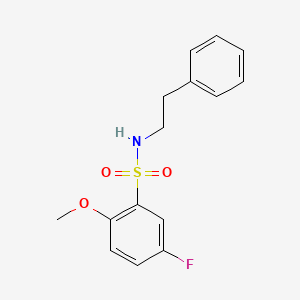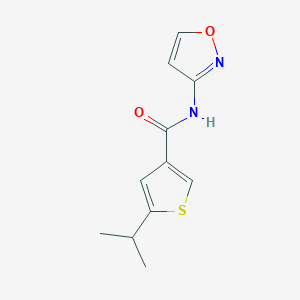![molecular formula C21H28N2O3S B4619967 4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4619967.png)
4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide
説明
4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide, also known as S33005, is a novel compound that has been developed for research purposes. It is a selective antagonist of the serotonin 5-HT6 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The 5-HT6 receptor has been implicated in a range of physiological and pathological processes, including cognition, appetite regulation, and psychiatric disorders. In
科学的研究の応用
Photodynamic Therapy Applications
The compound "4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide" shares structural similarities with various benzenesulfonamide derivatives that have been explored for their photophysical and photochemical properties. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivatives reveals the potential of such compounds in photodynamic therapy. The research highlighted the high singlet oxygen quantum yield of these compounds, making them suitable for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancing Properties
Another relevant study involves SB-399885, a compound structurally similar to this compound, which demonstrated cognitive-enhancing properties. This research by Hirst et al. (2006) found that SB-399885, acting as a 5-HT6 receptor antagonist, exhibited potential in improving cognitive deficits, suggesting a therapeutic utility in Alzheimer's disease and schizophrenia. The study indicates the significance of the benzenesulfonamide moiety in developing cognitive enhancers (Hirst et al., 2006).
Photocatalytic Applications
Further research on zinc(II) phthalocyanine derivatives with benzenesulfonamide substituents by Öncül, Öztürk, and Pişkin (2021) suggests their efficacy in photocatalytic applications. The study emphasizes the compounds' suitability for photocatalysis due to their photophysical and photochemical properties, which could be leveraged in environmental and industrial processes (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Antifungal Activities
Compounds with the benzenesulfonamide moiety have also been investigated for their antimicrobial and antifungal activities. A study by Gupta and Halve (2015) on novel azetidin-2-ones containing benzenesulfonamide demonstrated potent antifungal activity against Aspergillus species, highlighting the potential of such compounds in developing new antifungal agents (Gupta & Halve, 2015).
特性
IUPAC Name |
4-methoxy-N-[[1-[(2-methylphenyl)methyl]piperidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-6-3-4-8-19(17)16-23-13-5-7-18(15-23)14-22-27(24,25)21-11-9-20(26-2)10-12-21/h3-4,6,8-12,18,22H,5,7,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQORPWIGOKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)CNS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4619891.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B4619909.png)
![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4619920.png)
![N-cyclopropyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4619921.png)

![2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B4619933.png)
![3-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4619939.png)
![4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4619945.png)

![2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4619954.png)
![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B4619960.png)
![N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide](/img/structure/B4619983.png)
